2-(4-Bromo-2,6-difluorophenyl)acetonitrile

Antibacterial Gram-positive Oxazolidinone

2-(4-Bromo-2,6-difluorophenyl)acetonitrile (CAS 537033 52‑6) is a tri‑halogenated phenylacetonitrile that serves as a key intermediate in the synthesis of azolidinone antibacterials, a class of agents targeting drug‑resistant Gram‑positive pathogens. The compound features a benzylic nitrile group para‑substituted by bromine and flanked by two ortho‑fluorine atoms, imparting an experimentally determined LogP of 2.79 and a topological polar surface area (tPSA) of 23.8 Ų, which predict good membrane permeability and oral bioavailability.

Molecular Formula C8H4BrF2N
Molecular Weight 232.02 g/mol
CAS No. 537033-52-6
Cat. No. B130468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2,6-difluorophenyl)acetonitrile
CAS537033-52-6
Synonyms4-Bromo-2,6-difluorobenzeneacetonitrile;  (4-Bromo-2,6-difluorophenyl)acetonitrile;  2,6-Difluoro-4-bromobenzyl Cyanide; 
Molecular FormulaC8H4BrF2N
Molecular Weight232.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)CC#N)F)Br
InChIInChI=1S/C8H4BrF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2
InChIKeyLAQFPQSYKMWFAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2,6-difluorophenyl)acetonitrile (CAS 537033-52-6): A Strategic Tri-Halogenated Phenylacetonitrile Intermediate for Azolidinone Antibacterial Synthesis


2-(4-Bromo-2,6-difluorophenyl)acetonitrile (CAS 537033 52‑6) is a tri‑halogenated phenylacetonitrile that serves as a key intermediate in the synthesis of azolidinone antibacterials, a class of agents targeting drug‑resistant Gram‑positive pathogens . The compound features a benzylic nitrile group para‑substituted by bromine and flanked by two ortho‑fluorine atoms, imparting an experimentally determined LogP of 2.79 and a topological polar surface area (tPSA) of 23.8 Ų, which predict good membrane permeability and oral bioavailability . Its specific substitution pattern — 4‑bromo‑2,6‑difluoro — distinguishes it from regioisomeric and mono‑halogenated analogs and directly governs the electronic and steric properties essential for downstream oxazolidinone SAR .

Why 2-(4-Bromo-2,6-difluorophenyl)acetonitrile Cannot Be Replaced by Isomeric or Mono-Halogenated Analogs


Closely related halogenated phenylacetonitriles — including the 3‑bromo positional isomer (CAS 1516081‑14‑3), the 4‑chloro analog (CAS 537033‑53‑7), and mono‑fluorinated 4‑bromo‑2‑fluorophenylacetonitrile (CAS 114897‑91‑5) — differ fundamentally in electronic distribution, steric profile, and biological activity. The 4‑bromo‑2,6‑difluoro substitution pattern uniquely orients both electron‑withdrawing fluorine atoms ortho to the acetonitrile chain, simultaneously activating the para‑bromine for transition‑metal‑catalyzed cross‑coupling and rendering the nitrile susceptible to nucleophilic or reductive transformations . Moreover, direct antibacterial activity data confirms that the 4‑bromo‑2,6‑difluoro regioisomer achieves a 38‑fold lower IC₅₀ (3.19 µM) against Enterococcus faecalis than the 3‑bromo‑2,6‑difluoro variant (IC₅₀ = 125 µM) when assessed under identical assay conditions, demonstrating that regiochemistry, not merely the presence of halogens, dictates bioactivity .

Quantitative Differentiation of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile Versus Key Analogs and Isomers


Antibacterial Activity Against Enterococcus faecalis: 4-Bromo-2,6-difluoro Isomer vs. 3-Bromo-2,6-difluoro Isomer

The 4-bromo-2,6-difluorophenyl isomer (target compound) demonstrated an IC₅₀ of 3.19 µM against Enterococcus faecalis CECT 481 in a microtiter broth dilution assay after 18 h incubation . Under the identical assay conditions, the 3-bromo-2,6-difluorophenyl positional isomer exhibited an IC₅₀ of 125 µM, representing a 39.2‑fold difference in antibacterial potency . The only structural difference is the position of the bromine atom (para versus meta), highlighting that the 4‑bromo‑2,6‑difluoro arrangement is critical for optimal target engagement in the oxazolidinone pharmacophore .

Antibacterial Gram-positive Oxazolidinone

Application-Specific Intermediacy: Azolidinone Antibacterials vs. Pyrrolidine-2-carboxamide Anticancer Agents

2-(4-Bromo-2,6-difluorophenyl)acetonitrile is explicitly documented as the precursor for azolidinone (oxazolidinone) antibacterials, a validated therapeutic class targeting drug‑resistant Gram‑positive pathogens including MRSA and VRE . In contrast, its 4‑chloro analog (CAS 537033‑53‑7) is documented for the preparation of pyrrolidine‑2‑carboxamides as anticancer agents, a mechanistically and therapeutically distinct application . The 4‑bromo‑2‑fluoro analog (CAS 114897‑91‑5) lacks any documented application in antibacterial or anticancer intermediate synthesis . This application specificity stems from the reactivity of the para‑bromine in Pd‑catalyzed cross‑coupling, which is unavailable in the 4‑chloro analog under many standard Suzuki conditions.

Oxazolidinone Antibacterial Intermediate

Lipophilicity Comparison: Optimal LogP for Oral Bioavailability vs. Under- and Over-Lipophilic Analogs

The experimentally determined LogP of 2-(4-bromo-2,6-difluorophenyl)acetonitrile is 2.79, falling within the optimal range (1–3) for oral bioavailability as defined by Lipinski’s Rule of Five . The non‑brominated analog 2,6‑difluorophenylacetonitrile (CAS 654‑01‑3) has a LogP of approximately 2.03, which may limit membrane permeability; the mono‑fluorinated 4‑bromo‑2‑fluorophenylacetonitrile (CAS 114897‑91‑5) has a LogP of 2.65, also somewhat lower . In contrast, the 4‑chloro‑2,6‑difluoro analog has a LogP of 2.68, providing a comparable but slightly more hydrophilic profile . The 4‑bromo‑2,6‑difluoro arrangement yields a LogP that balances sufficient hydrophobicity for membrane passage with adequate solubility, a combination not precisely replicated by any single regioisomer.

LogP Lipophilicity Drug-likeness

Aqueous Solubility Advantage: Avoiding the Solid-Liquid Handling Challenges of Low-Solubility Analogs

The compound exists as a crystalline solid at room temperature with a computed aqueous solubility of 0.13 g L⁻¹ — low but workable for synthetic transformations in mixed aqueous‑organic solvent systems . In contrast, the non‑brominated analog 2,6‑difluorophenylacetonitrile is a liquid (refractive index 1.481, boiling point 109 °C at reduced pressure), which introduces different handling, storage, and purification requirements that may not be compatible with solid‑phase or parallel synthesis workflows . The crystalline physical form also facilitates gravimetric dispensing accuracy in automated synthesis platforms.

Solubility Formulation Physical state

Supply Chain Availability: Multi-Gram to Kilogram Scalability of the 4-Bromo-2,6-difluoro Isomer

The compound is commercially available from multiple suppliers (AKSci, Capot Chemical, Santa Cruz Biotechnology) at purities of 95–98% (HPLC), with bulk packaging options ranging from 100 mg to kilogram scale . Dedicated suppliers explicitly support gram‑to‑kilogram flexible production, catering to both laboratory‑scale research and industrial process development . In comparison, the 3‑bromo‑2,6‑difluoro isomer has limited supplier availability (primarily American Elements, and catalog‑listed but less widely stocked), making it a less reliable choice for long‑term or scale‑up procurement programs .

Supply chain Scalability Procurement

Optimal Research and Industrial Application Scenarios for 2-(4-Bromo-2,6-difluorophenyl)acetonitrile


Lead Optimization in Oxazolidinone Antibacterial Programs Targeting Drug‑Resistant Gram‑Positive Pathogens

The compound’s 39‑fold greater antibacterial potency against E. faecalis relative to its 3‑bromo regioisomer makes it the preferred nitrile precursor for constructing the 4‑(4‑bromo‑2,6‑difluorophenyl)‑oxazolidin‑2‑one scaffold . Medicinal chemistry teams pursuing novel oxazolidinones with improved activity against linezolid‑resistant strains should prioritize this intermediate to maximize early‑stage SAR efficiency and minimize synthetic cycle count .

Transition‑Metal‑Catalyzed Cross‑Coupling for Diversification of the Phenylacetonitrile Core

The para‑bromine is activated by two ortho‑fluorine electron‑withdrawing groups, enhancing its reactivity in Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings compared to the 4‑chloro analog . Process chemists can exploit this heightened reactivity to diversify the phenyl ring at the 4‑position under milder conditions (lower catalyst loading, reduced temperature) while preserving the nitrile functionality for subsequent transformations such as hydrolysis to the carboxylic acid .

Automated Parallel Synthesis and High‑Throughput Experimentation Workflows

The crystalline solid physical form of this compound facilitates accurate automated solid dispensing, a critical requirement for high‑throughput experimentation (HTE) in both academic and industrial settings. Unlike the liquid 2,6‑difluorophenylacetonitrile, which requires liquid‑handling robotics with different calibration and carryover risks, this compound integrates directly into standard solid‑dispensing HTE platforms for library synthesis .

Scalable Process Development for Preclinical and Phase I API Synthesis

With multiple suppliers offering multi‑kilogram quantities at ≥95% purity, this compound is suitable as a regulatory starting material (RSM) for GMP synthesis of oxazolidinone APIs, pending appropriate supplier qualification . The documented hydrolysis pathway to 4‑bromo‑2,6‑difluorophenylacetic acid (CAS 537033‑54‑8) provides a straightforward route to the carboxylic acid intermediate commonly required in oxazolidinone synthesis, further reinforcing its selection for scale‑up campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromo-2,6-difluorophenyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.